molecular formula C13H19NO B13738849 N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine

N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine

Cat. No.: B13738849
M. Wt: 205.30 g/mol
InChI Key: POXCAWFNOOKAMP-UHFFFAOYSA-N
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Description

N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine: is an organic compound with the molecular formula C13H19NO . It is known for its unique structure, which includes an ethylphenoxy group attached to an ethylamine chain with a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine typically involves the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then reacted with propenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Benzylphenoxy)ethyl]prop-2-en-1-amine: This compound has a similar structure but with a benzyl group instead of an ethyl group.

    Phenoxyacetamide derivatives: These compounds share the phenoxy group and have similar chemical properties.

Uniqueness

N-(2-(3-Ethylphenoxy)ethyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylphenoxy group and propenylamine chain make it a versatile compound for various applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-[2-(3-ethylphenoxy)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19NO/c1-3-8-14-9-10-15-13-7-5-6-12(4-2)11-13/h3,5-7,11,14H,1,4,8-10H2,2H3

InChI Key

POXCAWFNOOKAMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCNCC=C

Origin of Product

United States

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